molecular formula C15H12ClNO4 B3998101 2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane

Cat. No.: B3998101
M. Wt: 305.71 g/mol
InChI Key: HQVSKFNVPCFKKI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a dioxolane ring substituted with a 4-chlorophenyl group and a 4-nitrophenyl group. Dioxolanes are known for their stability and are often used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: The major product is 2-(4-chlorophenyl)-4-(4-aminophenyl)-1,3-dioxolane.

    Reduction: The major product is 2-(4-chlorophenyl)-4-(4-aminophenyl)-1,3-dioxolane.

    Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 2-(4-hydroxyphenyl)-4-(4-nitrophenyl)-1,3-dioxolane.

Scientific Research Applications

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-4-(4-aminophenyl)-1,3-dioxolane
  • 2-(4-hydroxyphenyl)-4-(4-nitrophenyl)-1,3-dioxolane
  • 2-(4-bromophenyl)-4-(4-nitrophenyl)-1,3-dioxolane

Uniqueness

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-12-5-1-11(2-6-12)15-20-9-14(21-15)10-3-7-13(8-4-10)17(18)19/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVSKFNVPCFKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
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2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
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2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
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2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
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2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane
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2-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-dioxolane

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